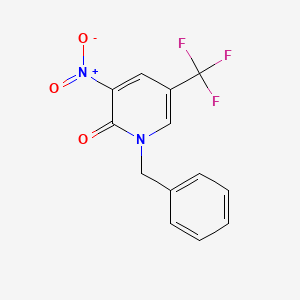

1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is a multifaceted molecule that is likely to possess a complex structure due to the presence of various functional groups such as a benzyl group, a nitro group, and a trifluoromethyl group attached to a pyridinone core. While the provided papers do not directly discuss this compound, they offer insights into related chemical structures and reactions that can help infer some aspects of its chemistry.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-step reactions, including nitration, cyclodehydration, and aromatic substitution. For instance, the synthesis of benzo- and pyrido-fused 1,2,4-triazinyl radicals involves nucleophilic aromatic substitution followed by reduction and cyclodehydration steps . Although the exact synthesis route for 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is not provided, similar synthetic strategies could potentially be applied.

Molecular Structure Analysis

The molecular structure of related compounds shows significant dihedral angles between different ring systems, indicating a non-planar geometry . The presence of a nitro group can also lead to a slight twist out of the plane of the core structure . This suggests that 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone may also exhibit a non-planar structure with some degree of torsion due to the nitro group.

Chemical Reactions Analysis

The reactivity of nitro groups in related compounds is a key aspect of their chemistry. For example, the synthesis of a hypervalent-iodine-based electrophilic trifluoromethylating reagent shows that the presence of a nitro group can significantly enhance reactivity . This implies that the nitro group in 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone may also confer increased reactivity to the molecule.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For instance, the presence of nitro groups can affect the crystal packing and the rotation of planes in the molecule . The trifluoromethyl group is known to impart unique electronic and steric properties, which can influence the overall behavior of the molecule . Therefore, 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone is likely to have distinct physical and chemical properties due to its functional groups.

Aplicaciones Científicas De Investigación

Thermolysis and Structural Analysis

- Thermolysis Products Analysis : The thermolysis of N-(1-pyridinio)-2-nitroanilides, closely related to 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, was previously interpreted as tris(2-nitrophenyl)-triaziridines. However, they are actually 1, 2-bis[(Z)-(2′-nitrophenyl)-ONN-azoxy]benzenes. This was determined through chemical and spectroscopic properties analysis, including 1H-NMR and X-ray structural analysis (Hilpert, Hoesch, & Dreiding, 1981).

Nitration and Molecular Structure

- Electrophilic Nitration Study : Research on the electrophilic nitration of 1,4-benzodioxino[2,3-b]pyridine, which shares structural similarities with 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone, resulted in various nitro derivatives. Their structures, including dihedral angles and planes of nitro groups, were characterized (Piórko, Christie, Crook, & Sampson, 1994).

Amino-Imino Tautomerism

- Amino-Imino Tautomerism in Derivatives : The study of 13C NMR spectra of derivatives of 2-, 4- and 6-aminonicotinic acid, including 1-benzyl derivatives, showed that free bases exist in the amino form while hydrochlorides and 1-substituted pyridinium derivatives are in the imino form. This provides insights into the tautomeric structures of compounds similar to 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (Smrčková, Juricová, & Prutianov, 1994).

Synthesis and Characterization of Derivatives

- Benzimidazole Derivatives Synthesis : The synthesis of benzimidazole derivatives carrying a pyridine moiety involved the coupling of 1-methyl-2-mercapto-5-nitro-1H-benzimidazole with pyridine derivatives. This research could provide a framework for synthesizing and characterizing compounds related to 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (Prasad, Rani, & Anusha, 2018).

Coordination Chemistry and Molecular Structure

- Coordination Polymer Analysis : A study on the self-assembly of 3-nitro-5-(pyridin-4-yl)benzoic acid with cobalt chloride under hydrothermal conditions led to the formation of a 2D coordination polymer. The molecular structure, including crystallographic data and thermal stability, of these polymers could be relevant for understanding similar structures in 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (Ma, Guo, & Qin, 2014).

Lipophilic Coordination Compounds

- Study on Lipophilic Coordination Compounds : Research on lipophilic coordination compounds, including aluminum, gallium, and indium complexes of 1-aryl-3-hydroxy-2-methyl-4-pyridinones, provided insights into their characterization and properties. These findings could be extrapolated to similar compounds like 1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone (Zhang, Rettig, & Orvig, 1991).

Propiedades

IUPAC Name |

1-benzyl-3-nitro-5-(trifluoromethyl)pyridin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9F3N2O3/c14-13(15,16)10-6-11(18(20)21)12(19)17(8-10)7-9-4-2-1-3-5-9/h1-6,8H,7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYCNOGODFWCYDQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(C=C(C2=O)[N+](=O)[O-])C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9F3N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-benzyl-3-nitro-5-(trifluoromethyl)-2(1H)-pyridinone | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-benzhydryl-2-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2517166.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-methylbenzo[d]thiazole](/img/structure/B2517167.png)

![N-(4-chlorobenzyl)-2-((3-(2-methoxyethyl)-5-methyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517168.png)

![N-{3-cyano-4-[(4-methylphenyl)sulfanyl]phenyl}-3-methylbenzenecarboxamide](/img/structure/B2517170.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(3-(2-phenylmorpholino)propyl)oxalamide](/img/structure/B2517172.png)

![3-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(4-{4-[5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)propan-1-one](/img/structure/B2517173.png)

![1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-(1H-imidazole-4-sulfonyl)piperidin-4-yl]piperazine](/img/structure/B2517178.png)